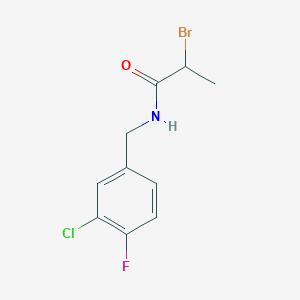

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bromo, chloro, and fluoro substituted compounds often involves halogenation, amide formation, and other functional group transformations. For instance, the synthesis of similar compounds has been achieved through methods such as bromodeboronation of aryl boronic acids, indicating the generality of halogenation reactions in constructing complex molecules (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds with bromo, chloro, and fluoro substituents is often determined using spectroscopic techniques and crystallography. For example, the molecular structure of a closely related compound was elucidated through NMR, FT-IR spectroscopies, and X-ray diffraction, revealing a monoclinic system with specific cell dimensions (Ihor Kulai & S. Mallet-Ladeira, 2016).

科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Thromboxane Receptor Antagonists : A regioselective Heck cross-coupling strategy was used for the large-scale preparation of thromboxane receptor antagonists involving compounds structurally similar to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide (D. C. W. and C. Mason, 1998).

Fluorination of Aromatic Compounds : The synthesis of fluorobenzyl bromides, which are structurally related to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide, has been described, showing their application in labeling neuroleptics (K. Hatano, T. Ido, & R. Iwata, 1991).

Medical and Pharmaceutical Research

Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides, which are structurally related to 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide, have been synthesized and tested for their antibacterial and antifungal activities (V. Baranovskyi et al., 2018).

Antitumor Activities : The synthesis and in vitro antitumor activity of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have been explored, providing insights into the potential cancer-fighting properties of similar compounds (A. El-Azab et al., 2017).

作用機序

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is likely to involve interactions with its targets through processes such as free radical reactions, nucleophilic substitution, and oxidation . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its structural similarity to other benzylic halides, it may influence pathways involving the metabolism of aromatic compounds .

Result of Action

Based on its structure and potential mode of action, it may influence cellular processes by interacting with specific enzymes or receptors, potentially altering their function .

特性

IUPAC Name |

2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-9(13)8(12)4-7/h2-4,6H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTMCWVXBHZHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=C(C=C1)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)